2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
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Overview
Description
2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound that features a pyrano[4,3-D]pyrimidine core with bromophenyl and chloro substituents. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with guanidine hydrochloride under acidic conditions to yield the pyrano[4,3-D]pyrimidine core. The final step involves chlorination using thionyl chloride or phosphorus oxychloride to introduce the chloro substituent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrano[4,3-D]pyrimidine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar biological activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with antimicrobial and antiproliferative properties.
Uniqueness
2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is unique due to its pyrano[4,3-D]pyrimidine core, which provides a distinct scaffold for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C13H10BrClN2O |
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Molecular Weight |
325.59 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-3-1-8(2-4-9)13-16-11-5-6-18-7-10(11)12(15)17-13/h1-4H,5-7H2 |
InChI Key |
OFWUFUVLCZNQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(N=C2Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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